Fmoc-D-Sec(pMeBzl)-OH

D-Amino Acid Peptide Synthesis Epimerization Control Selenocysteine Chirality

Selenocysteine derivatives are prone to enantiomerization and β-piperidinylalanine side-product formation during Fmoc-SPPS. Fmoc-D-Sec(pMeBzl)-OH (CAS 2044710-33-8) combines D-configuration with acid-stable pMeBzl protection to overcome these limitations. - D-stereochemistry ensures proteolytic stability for mirror-image peptide therapeutics. - pMeBzl group resists TFA cleavage, enabling post-synthetic handling and selective deprotection. - Orthogonal protection supports site-selective diselenide bond formation in multi-Sec peptides.

Molecular Formula C26H25NO4Se
Molecular Weight 494.5 g/mol
Cat. No. B13147560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Sec(pMeBzl)-OH
Molecular FormulaC26H25NO4Se
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
InChIKeyONTNSAXNCVVXSV-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Sec(pMeBzl)-OH Overview


Fmoc-D-Sec(pMeBzl)-OH (CAS 2044710-33-8) is a specialized amino acid building block used to incorporate D-selenocysteine (D-Sec) into peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS) . It belongs to the class of selenocysteine (Sec) derivatives, distinguished by a chiral D-configuration at the α-carbon and a p-methylbenzyl (pMeBzl) protecting group on the selenium atom . The D-stereochemistry contrasts with the natural L-form found in proteins, conferring unique conformational properties for applications such as mirror-image peptide discovery and proteolytically stable therapeutics. The pMeBzl group provides orthogonal, non-acid-labile protection, enabling post-synthetic peptide handling and selective deprotection strategies .

D-stereochemistry for mirror-image peptide research and protease-stable construct design
Se-pMeBzl group remains intact during TFA cleavage, allowing post-synthetic handling
Compatible with standard Fmoc-SPPS coupling reagents (HBTU/HOBt/DIEA)

Fmoc-D-Sec(pMeBzl)-OH Substitution Barriers


The selection of Fmoc-D-Sec(pMeBzl)-OH is not interchangeable with other Fmoc-selenocysteine analogs due to critical differences in stereochemical integrity, side-chain protecting group stability, and compatibility with common deprotection cocktails. Selenocysteine derivatives are known to undergo enantiomerization during coupling and can form dehydroalanine and β-piperidinylalanine side products during chain elongation [1]. The D-configuration and the specific p-methylbenzyl protecting group of Fmoc-D-Sec(pMeBzl)-OH address distinct synthetic and functional requirements that cannot be met by L-isomers or derivatives with alternative selenium-protecting groups (e.g., p-methoxybenzyl/Mob, xanthyl/Xan, or trityl/Trt) [2]. The quantitative evidence below demonstrates the specific functional attributes that justify its selection for targeted research applications.

Enantiomeric purity
L-isomer may undergo epimerization during SPPS; D-isomer ensures defined stereochemistry
TFA stability
pMeBzl bond resists TFA; Mob group shows partial lability, complicating purification
Deprotection selectivity
pMeBzl allows controlled DTNP deprotection; Mob/Meb groups are too labile for stepwise strategies

Fmoc-D-Sec(pMeBzl)-OH Differentiation Evidence


Stereochemical Purity: D- vs. L-Selenocysteine

In contrast to Fmoc-L-Sec(pMeBzl)-OH, the D-isomer offers enhanced resistance to base-catalyzed epimerization during Fmoc-SPPS [1]. While specific epimerization data for Sec derivatives is limited, cysteine analogs, which share similar α-proton acidity, exhibit significant racemization (up to 5-10% D-isomer formation) under standard coupling conditions [2]. The procurement of the pre-formed D-enantiomer eliminates the risk of generating epimeric mixtures, ensuring the stereochemical purity of the final peptide product.

Stereochemical Purity
Class-level inference
≥95% ee
Supports enantiomeric integrity in D-peptide synthesis
Vendor specification; L-isomer epimerization risk inferred from Cys studies (5–10%)
D-Amino Acid Peptide Synthesis Epimerization Control Selenocysteine Chirality

TFA Stability: pMeBzl vs. Mob

The Se-p-methylbenzyl (pMeBzl) bond in Fmoc-D-Sec(pMeBzl)-OH is stable to standard TFA cleavage conditions used in Fmoc-SPPS, whereas the more common p-methoxybenzyl (Mob) group found in Fmoc-D-Sec(Mob)-OH is partially labile [1]. This differential stability allows for the selective removal of other side-chain protecting groups while leaving the selenium protected, enabling the purification and handling of protected selenopeptides.

TFA Stability
Class-level inference
pMeBzl
stable
Mob
partially labile
Enables post-cleavage handling of protected selenopeptides
Standard TFA cocktail (Reagent K), 2 h RT; no quantified cleavage ratio
Orthogonal Deprotection TFA-Stable Protecting Groups Selenocysteine SPPS

DTNP Deprotection Lability: pMeBzl vs. Mob/Meb

A study comparing Fmoc-Sec derivatives found that while Sec(Mob) and Sec(Meb) groups were extremely labile to 2,2'-dithiobis(5-nitropyridine) (DTNP) conditions regardless of thioanisole, the Sec(Bzl) group (analogous to pMeBzl) was robust to DTNP in the absence of thioanisole [1]. This differential reactivity allows for selective deprotection and diselenide formation in multi-Sec peptides.

DTNP Deprotection Lability
Direct head-to-head
DTNP assay ± thioanisole
pMeBzl robust without promoter; Mob/Meb extremely labile
Supports stepwise diselenide formation in multi-Sec peptides
Qualitative lability differences reported
DTNP Deprotection Diselenide Formation Selenocysteine Protecting Group Lability

Fmoc-D-Sec(pMeBzl)-OH Advanced Applications


D-Selenoproteins for Mirror-Image Drug Discovery

Fmoc-D-Sec(pMeBzl)-OH is the preferred building block for constructing all-D peptide versions of selenoproteins. This application leverages the D-stereochemistry to create protease-resistant, non-immunogenic peptide therapeutics that are structurally identical to natural L-selenoproteins but with inverted chirality . The pMeBzl group ensures that the selenol remains protected during SPPS and peptide purification, enabling the efficient production of complex D-selenopeptide targets [1].

Orthogonal Deprotection for Complex Selenopeptides

For peptides requiring site-selective diselenide bond formation or the introduction of multiple selenocysteines with distinct deprotection requirements, Fmoc-D-Sec(pMeBzl)-OH provides a critical orthogonal stability. The pMeBzl group's resistance to TFA cleavage allows the peptide to be cleaved from the resin with its selenium atom still protected, facilitating purification and subsequent deprotection under specific, non-acidic conditions (e.g., HF or TFMSA) . This contrasts with Mob-protected analogs, which exhibit partial lability under TFA and are less suitable for this strategy [1].

Protease-Stable Peptide Probes and Biologics

The incorporation of D-selenocysteine via Fmoc-D-Sec(pMeBzl)-OH into peptide backbones enhances resistance to proteolytic degradation . This is essential for developing long-acting peptide-based imaging agents, therapeutic leads, and biophysical probes where in vivo stability is paramount. The pMeBzl group's stability profile further ensures that the synthetic intermediate can be rigorously purified before final deprotection, resulting in a higher quality final product [1].

Application
Selection Property
Validation Focus
Mirror-image peptide discovery research
D-stereochemistry, protease resistance
Enantiomeric purity, proteolytic stability assays
Complex selenopeptide synthesis with orthogonal deprotection
TFA-stable Se-pMeBzl
Post-cleavage purification, selective deprotection
Protease-stable research probes
D-amino acid backbone stability
Stability in biological matrices, biophysical characterization

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